Lefamulin

Descripción general

Descripción

Lefamulin es un antibiótico pleuromutilínico utilizado para el tratamiento de la neumonía bacteriana adquirida en la comunidad. Está disponible en formulaciones tanto oral como intravenosa. This compound fue aprobado para uso médico en los Estados Unidos en agosto de 2019 y en la Unión Europea en julio de 2020 . Este compuesto es notable por su mecanismo de acción único, que implica la inhibición de la síntesis de proteínas bacterianas mediante la unión a la subunidad ribosomal 50S .

Métodos De Preparación

Lefamulin es un derivado semisintético de la pleuromutilina. La síntesis implica varios pasos clave:

Material de partida: La síntesis comienza con la pleuromutilina, que se aísla del hongo Pleurotus mutilis.

Modificaciones Químicas: El núcleo de la pleuromutilina se somete a varias modificaciones químicas, incluida la adición de una cadena lateral de 2-(4-amino-2-hidroxíciclohexil)sulfanylacetato.

Condiciones de reacción: Las reacciones normalmente implican el uso de disolventes como etanol y agua, y reactivos como hidróxido de sodio. Las condiciones de reacción se controlan cuidadosamente para garantizar que las modificaciones deseadas se logren sin degradar el núcleo de la pleuromutilina.

Producción industrial: A escala industrial, la síntesis de this compound implica grandes calderas de reacción y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Lefamulin experimenta varios tipos de reacciones químicas:

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando la cadena lateral de sulfanylacetato.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes y bases.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que se estudian por sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

Lefamulin's primary indication is the treatment of CABP. The drug has been assessed in two pivotal Phase 3 clinical trials: the this compound Evaluation Against Pneumonia (LEAP) 1 and LEAP 2 trials.

- LEAP 1 Trial : In this study involving 551 patients, this compound demonstrated noninferiority to moxifloxacin for early clinical response (ECR) rates, with 87.3% for this compound compared to 90.2% for moxifloxacin . Adverse effects were generally mild, with gastrointestinal issues being the most common .

- LEAP 2 Trial : This trial further confirmed the efficacy of oral this compound versus moxifloxacin, achieving similar ECR rates of 90.8% for both treatments .

Activity Against Resistant Pathogens

This compound exhibits potent antimicrobial activity against various pathogens responsible for CABP, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. In vitro studies have shown that this compound effectively inhibits these pathogens at low minimum inhibitory concentrations (MIC), indicating its potential as a treatment option in resistant infections .

Pharmacokinetics and Pharmacodynamics

This compound can be administered both intravenously and orally, allowing flexibility in treatment settings. Key pharmacokinetic properties include:

- Absorption : After oral administration, this compound reaches peak plasma concentrations within approximately 1-2 hours.

- Half-life : The elimination half-life ranges from 6 to 8 hours, supporting twice-daily dosing .

- Distribution : The drug is widely distributed in body tissues, which is beneficial for treating systemic infections.

Anti-inflammatory Properties

Recent studies have indicated that this compound may possess anti-inflammatory effects beyond its antibacterial activity. In animal models, it demonstrated a dose-dependent reduction in neutrophil infiltration and pro-inflammatory cytokine levels following lipopolysaccharide challenge . This suggests potential applications in conditions characterized by excessive inflammation, such as acute respiratory distress syndrome or cystic fibrosis.

Future Research Directions

Given its promising profile, future research on this compound may explore:

- Expanded Indications : Investigating its efficacy in other types of infections or inflammatory conditions.

- Combination Therapies : Assessing the synergistic effects when used alongside other antibiotics or anti-inflammatory agents.

- Mechanism Elucidation : Further studies to clarify the precise mechanisms underlying its anti-inflammatory effects.

Mecanismo De Acción

Lefamulin ejerce sus efectos inhibiendo selectivamente la síntesis de proteínas bacterianas. Se une al centro de la peptidil transferasa de la subunidad ribosomal 50S, evitando la unión del ARN de transferencia para la transferencia de péptidos . Esta unión da como resultado un ajuste inducido que aprieta el bolsillo de unión alrededor de this compound, inhibiendo eficazmente la síntesis de proteínas y conduciendo a la muerte celular bacteriana . El mecanismo de acción único de this compound reduce la probabilidad de resistencia cruzada con otras clases de antibióticos .

Comparación Con Compuestos Similares

Lefamulin es parte de la clase de antibióticos pleuromutilínicos, que incluye otros compuestos como la tiamulina y la valnemulina . En comparación con estos compuestos, this compound es único en su capacidad de ser utilizado sistémicamente en humanos. La tiamulina y la valnemulina se utilizan principalmente en medicina veterinaria . El mecanismo de acción único de this compound y su amplia actividad de espectro contra bacterias grampositivas y gramnegativas lo convierten en una valiosa adición al arsenal de antibióticos .

Compuestos Similares

Tiamulina: Utilizado en medicina veterinaria para infecciones pulmonares e intestinales.

Valnemulina: También utilizado en medicina veterinaria, principalmente para infecciones respiratorias.

Retapamulina: Aprobado para uso tópico en humanos para infecciones de la piel.

This compound destaca por su uso sistémico en humanos y su eficacia contra una amplia gama de patógenos bacterianos .

Propiedades

Key on ui mechanism of action |

Lefamulin inhibits prokaryotic ribosomal protein synthesis via its binding to the peptidyl transferase center (PTC) of the ribosomal bacterial 50S subunit. It inhibits protein translation through binding to both the A and P sites of the PTC via four hydrogen bonds, resulting in the interruption of peptide bond formation. Lefamulin's tricyclic mutilin core is the common moiety for binding of all members of its drug class, the pleuromutilins. Although the tricyclic motilin core doesn’t form any hydrogen bonds with the PTC nucleotides, it is stabilized or anchored by hydrophobic and Van der Waals interactions. Lefamulin exerts a selective inhibition of protein translation in eukaryotes, however, does not affect ribosomal translation of eukaryotes. Lefamulin demonstrates a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy. Because of its mechanism of action that differs from that of other antimicrobials, cross-resistance to other antibiotic classes is less likely. |

|---|---|

Número CAS |

1061337-51-6 |

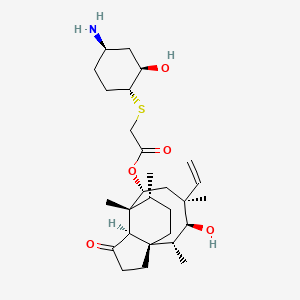

Fórmula molecular |

C28H45NO5S |

Peso molecular |

507.7 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate |

InChI |

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1 |

Clave InChI |

KPVIXBKIJXZQJX-CSOZIWFHSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

SMILES isomérico |

C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O |

SMILES canónico |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

Apariencia |

Solid powder |

Punto de ebullición |

618.6±55.0 |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BC-3781; BC 3781; BC3781; Lefamulin; Xenleta |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.